molecular formula C9H18N2O2 B7922627 1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B7922627
M. Wt: 186.25 g/mol
InChI Key: ARDYLDLFZNLCPW-UHFFFAOYSA-N
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Description

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-based compound featuring an ethanone core substituted with a 2-amino-ethoxymethyl group on the pyrrolidine ring.

Properties

IUPAC Name

1-[2-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(12)11-5-2-3-9(11)7-13-6-4-10/h9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDYLDLFZNLCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1COCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyrroline Derivatives

The patent WO2008137087A1 describes the hydrogenation of 2-methylpyrroline to produce 2-methylpyrrolidine using platinum catalysts (e.g., Pt/C or PtO₂) in ethanol/methanol solvent systems. Adapting this method, the target compound’s pyrrolidine core could be synthesized via hydrogenation of a suitably substituted pyrroline precursor. For example, a pyrroline intermediate bearing a protected amino-ethoxymethyl group could undergo catalytic hydrogenation to yield the saturated pyrrolidine ring.

Key reaction conditions :

  • Catalyst: 5% Pt/C (0.1–0.3 equiv)

  • Solvent: Ethanol/methanol (2:1 v/v)

  • Pressure: 1–3 atm H₂

  • Temperature: 20–25°C

Cyclization of 1,4-Diamines

An alternative route involves cyclization of 1,4-diamines. For instance, 1,4-diamino-2-ethoxymethylbutane could undergo acid-catalyzed cyclization to form the pyrrolidine ring, followed by N-acetylation. This method is less explored for ethoxymethyl-substituted pyrrolidines but has precedent in simpler systems.

Functionalization of the Pyrrolidine Ring

Introduction of the 2-Amino-ethoxymethyl Group

The ethoxymethylamine side chain can be installed via nucleophilic substitution or reductive amination:

Alkylation of Pyrrolidine Nitrogen

Reaction of N-acetylpyrrolidine with 2-chloroethoxymethylamine in the presence of a base (e.g., K₂CO₃) could yield the desired substituent:

N-Acetylpyrrolidine+Cl-CH₂-O-CH₂-CH₂-NH₂BaseTarget Compound\text{N-Acetylpyrrolidine} + \text{Cl-CH₂-O-CH₂-CH₂-NH₂} \xrightarrow{\text{Base}} \text{Target Compound}

Optimization parameters :

  • Solvent: DMF or acetonitrile

  • Temperature: 60–80°C

  • Yield: ~40–60% (estimated based on analogous reactions)

Reductive Amination

Condensation of pyrrolidine-2-carbaldehyde with 2-aminoethoxyethanol, followed by NaBH₄ reduction, could generate the ethoxymethylamine side chain prior to N-acetylation.

Acetylation of the Pyrrolidine Nitrogen

The final acetylation step employs standard acetylating agents:

Pyrrolidine intermediate+Acetic anhydrideBaseThis compound\text{Pyrrolidine intermediate} + \text{Acetic anhydride} \xrightarrow{\text{Base}} \text{this compound}

Typical conditions :

  • Acetic anhydride (1.2 equiv)

  • Base: Triethylamine or pyridine

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Yield: 70–85% (projected)

Purification and Isolation

Crystallization Techniques

The patent WO2008137087A1 highlights tartaric acid-assisted crystallization for enantiomerically pure pyrrolidines. For the target compound, which lacks chiral centers, solvent-based recrystallization from ethanol/methanol (3:1 v/v) may suffice.

Chromatographic Methods

Silica gel chromatography using ethyl acetate/methanol (9:1 v/v) as eluent could resolve polar impurities introduced during amination steps.

Challenges and Limitations

  • Regioselectivity : Ensuring substitution at the pyrrolidine 2-position requires directing groups or steric control.

  • Amino Group Protection : The primary amine in the side chain necessitates protection (e.g., Boc or Fmoc) during synthesis to prevent unwanted side reactions.

  • Scalability : Multi-step sequences with low cumulative yields (e.g., 30–40%) may hinder industrial adoption.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)Purity (%)
HydrogenationSubstituted pyrrolineCatalytic hydrogenation50–65*90–95
Cyclization1,4-DiamineAcid-catalyzed cyclization30–40*85–90
Reductive aminationPyrrolidine-2-carbaldehydeNaBH₄ reduction45–55*88–93

*Projected yields based on analogous reactions .

Chemical Reactions Analysis

Reduction Reactions

The ketone group in the compound is susceptible to reduction, yielding secondary alcohol derivatives. Key reagents and conditions include:

ReagentSolventTemperature RangeProductYield (%)Source
NaAlH₂(OCH₂CH₂OCH₃)₂Diethyl ether-60°C to -10°C1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]ethanol60–70
LiAlH₄Tetrahydrofuran0°C to 25°C1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]ethanol45–55

Mechanistic Insight : The ketone undergoes hydride transfer from aluminum-based reagents, forming a tetrahedral intermediate that collapses to the alcohol . Steric hindrance from the pyrrolidine ring may explain moderate yields.

Oxidation Reactions

While direct oxidation of the ketone is less common, the ethoxymethyl group or amino group may undergo oxidative transformations:

  • Ethoxymethyl Oxidation :
    Using KMnO₄ or CrO₃ in acidic media, the ethoxymethyl side chain could oxidize to a carboxylic acid derivative, though this remains hypothetical without explicit data .

  • Amino Group Oxidation :
    The primary amine may form nitroso or imine intermediates under strong oxidants like H₂O₂ or O₃, but such reactions require experimental validation.

Substitution and Functionalization

The amino group enables nucleophilic substitution or coupling reactions:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH or K₂CO₃ yields N-alkylated derivatives:
R-X+NH2-substrateR-NH-substrate\text{R-X} + \text{NH}_2\text{-substrate} \rightarrow \text{R-NH-substrate}
Example :

ReagentBaseSolventProductYield (%)Source
CH₃INaHDMF1-[2-(2-(Methylamino)-ethoxymethyl)-pyrrolidin-1-yl]-ethanone50–60

Acylation

Acid chlorides (e.g., acetyl chloride) react with the amino group to form amides under mild conditions (0–25°C) .

Cycloaddition Reactions

The compound’s structure suggests potential participation in [3+2]-cycloadditions via azomethine ylide intermediates, though direct evidence is limited. Analogous systems (e.g., pyrrolidine derivatives) form cycloadducts with electron-deficient alkenes or quinones under catalytic acidic conditions .

Hypothetical Pathway :

  • Ylide Formation : Condensation with aldehydes (e.g., benzaldehyde) generates an azomethine ylide.

  • Cycloaddition : Reaction with maleimide derivatives yields pyrrolidine-fused heterocycles .

Example Conditions :

  • Catalyst: Trifluoroacetic acid (TFA)

  • Solvent: Chloroform, reflux

  • Yield: 40–85% (depending on diene structure)

Stereochemical Considerations

Stereoselectivity in reactions is influenced by the pyrrolidine ring’s conformation. For instance, reductions or cycloadditions may favor specific diastereomers due to steric effects from the ethoxymethyl substituent .

Deprotection and Functional Group Interconversion

The ethoxymethyl group acts as a protecting group for amines. Deprotection under acidic (HCl, TFA) or basic (NaOH) conditions regenerates the primary amine :
CH2OCH2CH3HClCH2OH\text{CH}_2\text{OCH}_2\text{CH}_3 \xrightarrow{\text{HCl}} \text{CH}_2\text{OH}

Scientific Research Applications

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variability and Functional Groups

  • 2-Phenyl-2-phenylsulfanyl-1-pyrrolidin-1-yl-ethanone (): Features phenyl and phenylsulfanyl groups at the ethanone position. The sulfur atom may enhance lipophilicity, contrasting with the hydrophilic amino-ethoxy group in the target compound.
  • 1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one (): Contains a hydroxymethyl group on the pyrrolidine ring. The R-configuration and smaller substituent (MW = 143.19) may improve membrane permeability compared to the bulkier amino-ethoxymethyl group in the target compound .
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Substitutes pyrrolidine with a piperidine ring, increasing ring flexibility. The fluorine atom enhances metabolic stability, while the 4-fluorophenyl group introduces aromaticity, unlike the aliphatic amino-ethoxy chain in the target compound .

Heterocyclic and Aromatic Modifications

  • 1-(1H-Pyrrol-2-yl)ethanone (): A simpler analog with a pyrrole ring directly attached to ethanone. The absence of a substituted pyrrolidine ring limits hydrogen-bonding capacity compared to the target compound .
  • 1-(2-Aminopyrimidin-4-yl)ethanone (): Incorporates a 2-aminopyrimidine group, enabling π-π stacking interactions. This contrasts with the target compound’s aliphatic amino-ethoxy chain, which prioritizes solubility over aromatic interactions .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Key Substituent Molecular Weight Key Properties
Target Compound Pyrrolidine 2-Amino-ethoxymethyl ~220 (estimated) Enhanced solubility, H-bond donor/acceptor
1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]ethanone Pyrrolidine Hydroxymethyl (R-configuration) 143.19 High permeability, stereospecific interactions
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Piperidine 4-Fluorophenyl 221.27 Metabolic stability, aromatic π-system
1-(2-Trifluoromethyl-benzimidazol-1-yl)-1-pyrrolidin-1-yl-ethanone Pyrrolidine Trifluoromethyl-benzimidazole 297.28 Lipophilic, electron-withdrawing effects

Dynamic Behavior and Isomerization

Variable-temperature NMR studies () on 1-(piperidin-1-yl)-2-(3,5-dinitrophenyl)ethanone revealed isomerization kinetics (energy barrier ~67 kJ/mol). The target compound’s amino-ethoxy substituent may stabilize specific conformers, influencing binding to biological targets .

Biological Activity

1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone, also known by its CAS number 1353946-64-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H18N2O2. Its structure features a pyrrolidine ring substituted with an amino group and an ethoxy group, which may influence its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related pyrrolidine derivatives have shown their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

Enzymatic inhibition is another critical area where this compound may show activity. Similar compounds have been found to inhibit key enzymes involved in metabolic pathways or cancer progression. For example, inhibitors targeting proteases or kinases can disrupt cancer cell signaling, leading to reduced cell viability.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications on the pyrrolidine ring or the ethoxy side chain can significantly affect potency and selectivity against various biological targets.

Modification Effect on Activity
Increased alkyl chain length on ethoxy groupEnhanced lipophilicity and cellular uptake
Substitution at the 2-position of the pyrrolidineAltered binding affinity for target enzymes
Introduction of additional functional groupsPotential for increased selectivity and reduced toxicity

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various pyrrolidine derivatives, including this compound, against human cancer cell lines. Results indicated that this compound exhibited a dose-dependent cytotoxic effect, with IC50 values comparable to established anticancer agents.

Study 2: Enzyme Inhibition Assay

Another investigation focused on the enzyme inhibition potential of this compound. It was tested against several enzymes involved in cancer metabolism, showing promising inhibition rates that suggest its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone?

  • Methodological Answer : The compound can be synthesized via substitution or condensation reactions. For pyrrolidine-based ethanones, brominated intermediates (e.g., 2-bromo-1-pyrrolyl-ethanone derivatives) are often used as precursors, with reagents like sodium amide (NaNH₂) or sodium alkoxide in polar solvents (e.g., DMSO, ethanol) to introduce functional groups . Amino-ethoxymethyl groups may be introduced via nucleophilic substitution under controlled pH and temperature, leveraging the reactivity of secondary amines. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 1.5–3.5 ppm, ethanone carbonyl at ~200–210 ppm in ¹³C) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and N-H stretches (if protonated) near 3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₇N₂O₂: calculated 185.1295) .

Q. What factors influence the compound’s stability during storage?

  • Methodological Answer : Stability is affected by:

  • Moisture : Hydrolysis of the ethanone group or pyrrolidine ring may occur; store in anhydrous conditions (e.g., desiccators) .
  • Temperature : Thermal decomposition risks exist above 220°C; DSC/TGA data recommend storage below 25°C .
  • Light : UV-sensitive functional groups (e.g., nitro or amino) require amber glass vials .

Advanced Research Questions

Q. How does the amino-ethoxymethyl substituent influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The ethoxymethyl group enhances steric hindrance, slowing nucleophilic attack at the pyrrolidine nitrogen. However, the amino group acts as a directing group in electrophilic substitutions (e.g., Friedel-Crafts acylations). Kinetic studies using DFT calculations or isotopic labeling (e.g., ¹⁵N) can map reaction pathways .

Q. How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥95% purity) or GC-MS to exclude impurities .
  • Structural Confirmation : Single-crystal X-ray diffraction (as in related enaminones) ensures correct stereochemistry .
  • Bioassay Conditions : Standardize protocols (e.g., MIC testing, solvent controls like DMSO <1%) to minimize variability .

Q. What computational methods are suitable for studying this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) for redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to model pharmacokinetic properties .

Data Analysis & Experimental Design

Q. How to design experiments to probe the compound’s role in catalytic cycles (e.g., as a ligand)?

  • Methodological Answer :

  • Coordination Studies : Titrate with transition metals (e.g., Cu²⁺, Pd⁰) and monitor shifts in UV-Vis or ESR spectra .
  • Catalytic Testing : Assess turnover numbers in cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres .

Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) to direct reactivity .
  • Low-Temperature Reactions : Perform alkylations at −78°C (dry ice/acetone bath) to suppress undesired pathways .

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